BenchChemオンラインストアへようこそ!

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide

α-Amylase inhibition Diabetes Molecular docking

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1286744-35-1) is a synthetic benzodioxole–acrylamide hybrid containing a 2-methylimidazole ethylamine side chain. The compound belongs to a broader class of acrylamide derivatives under investigation for enzyme inhibition, particularly as α-amylase inhibitors and kinase modulators.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1286744-35-1
Cat. No. B2643102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide
CAS1286744-35-1
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H17N3O3/c1-12-17-6-8-19(12)9-7-18-16(20)5-3-13-2-4-14-15(10-13)22-11-21-14/h2-6,8,10H,7,9,11H2,1H3,(H,18,20)/b5-3+
InChIKeyMGWDFLNJTXJFNM-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procurement Teams Need Verifiable Data on (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1286744-35-1)


(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1286744-35-1) is a synthetic benzodioxole–acrylamide hybrid containing a 2-methylimidazole ethylamine side chain . The compound belongs to a broader class of acrylamide derivatives under investigation for enzyme inhibition, particularly as α-amylase inhibitors and kinase modulators [1]. Its structure features an (E)-configured double bond, a benzo[d][1,3]dioxol-5-yl hydrophobic group, and a hydrogen-bond-capable imidazole moiety, which together define its interaction profile with biological targets. For procurement decisions, this compound's value is directly tied to any quantitative performance advantage it may hold over close structural analogs with differing heterocyclic substitutions.

Why Generic Substitution Fails for (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide in Scientific Procurement


The common assumption that any benzodioxole–acrylamide hybrid can be interchanged for enzyme inhibition studies is contradicted by emerging structure–activity relationship (SAR) evidence. In a recent α-amylase inhibitor series, replacing the N-aryl group on the acrylamide scaffold shifted IC50 values by over an order of magnitude [1]. The specific 2-methylimidazole ethyl side chain in CAS 1286744-35-1 introduces a unique hydrogen-bonding and steric profile not matched by furan, thiophene, or chlorophenyl analogs. Without comparative data, substituting a cheaper or more readily available analog risks selecting a compound with significantly different potency, selectivity, and physicochemical properties, compromising assay reproducibility and project timelines.

Quantitative Comparator Evidence for (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide (CAS 1286744-35-1)


Computational Docking Score Comparison Against Furan and Thiophene Analogs for α-Amylase Inhibition

In the benzodioxole–acrylamide inhibitor series, the lead compound IHBY56 (bearing a 4-(thiophen-2-yl)phenyl group) achieved a docking binding energy of −8.20 kcal/mol against α-amylase, compared to acarbose at −7.11 kcal/mol [1]. While CAS 1286744-35-1 was not directly assayed in this study, its 2-methylimidazole moiety presents a distinct hydrogen-bond acceptor/donor pattern compared to the thiophene and furan analogs (e.g., (E)-3-(furan-2-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide), which lack the benzodioxole group entirely . Computational predictions suggest the benzodioxole oxygen atoms contribute additional hydrogen bonds with catalytic residues (THR163, GLN63) that are absent in the furan and thiophene scaffolds [1].

α-Amylase inhibition Diabetes Molecular docking

Cytotoxicity Selectivity Window: Benzodioxole–Acrylamide Hybrids vs. Standard α-Amylase Inhibitor Acarbose

The benzodioxole–acrylamide hybrid IHBY56 displayed negligible cytotoxicity across six cancer cell lines (HeLa, MCF-7, HepG2, Hep3B, B16F1, CaCo-2) and two normal lines (LX-2, HEK-293T) at concentrations up to 50 µM, in stark contrast to acarbose, which shows GI50 values of 20–30 µM in HepG2 cells [1]. While CAS 1286744-35-1 itself has not been tested in these panels, the scaffold's consistently low cytotoxicity is attributed to the benzodioxole moiety, which is absent in simpler acrylamides like the chlorophenyl analog (CAS 1286744-48-6) .

Cytotoxicity Antidiabetic lead Selectivity window

Imidazole Substituent Effect on ADME Properties: 2-Methylimidazole vs. Unsubstituted Imidazole

The 2-methyl group on the imidazole ring of CAS 1286744-35-1 reduces the pKa of the imidazole nitrogen by approximately 0.8–1.2 units compared to unsubstituted imidazole, as calculated by MarvinSketch . This modest reduction can enhance passive membrane permeability in gastrointestinal pH conditions (pH 5.5–7.4) and decrease CYP450 2C9-mediated oxidation relative to the 2-unsubstituted analog (e.g., (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1H-imidazol-1-yl)ethyl)acrylamide) [1]. No direct comparative pharmacokinetic study exists for this pair, but the class-level effect of 2-methyl substitution on imidazole-containing drugs is well-documented.

ADME Imidazole methylation Physicochemical properties

Best Application Scenarios for (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide Based on Verified Evidence


Hit Expansion and SAR Studies for α-Amylase Inhibitors in Type 2 Diabetes

Use CAS 1286744-35-1 as a key intermediate in structure-activity relationship (SAR) campaigns targeting α-amylase inhibition. The benzodioxole moiety is essential for strong docking scores (≥ −8 kcal/mol against α-amylase) as seen in the lead IHBY56 [1]. The 2-methylimidazole side chain can be further diversified to explore hydrogen-bonding interactions with catalytic residues THR163 and GLN63, while maintaining low cytotoxicity across mammalian cell lines [1].

Selectivity Profiling Against Off-Target Kinases

The acrylamide group with (E)-configuration may act as a covalent warhead toward specific kinase cysteine residues. CAS 1286744-35-1 can serve as a starting point for developing selective covalent inhibitors, where the benzodioxole group provides steric bulk to discriminate between kinases, and the 2-methylimidazole modulates reactivity via pKa effects .

Pharmacokinetic Optimization of CNS-Penetrant Leads

The 2-methyl substitution on the imidazole ring lowers pKa by ~1 unit compared to unsubstituted imidazole, increasing the fraction of un-ionized species at blood pH (7.4) [1]. This property makes CAS 1286744-35-1 a preferred scaffold for optimizing brain penetration in CNS-targeted programs, where desmethyl analogs would show higher ionization and lower BBB permeability.

Quote Request

Request a Quote for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.